(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid
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Overview
Description
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the ortho position, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This approach uses iridium or rhodium catalysts to directly borylate the C-H bond on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the coupling partner used.
Scientific Research Applications
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with a phenyl ring instead of a pyridine ring.
2-Pyridinylboronic Acid: A simpler pyridine-based boronic acid without the hydroxymethyl groups.
Uniqueness
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is unique due to the presence of both boronic acid and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific applications in synthesis, sensing, and drug development .
Properties
IUPAC Name |
[5-(dihydroxymethyl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,6,9-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDZFXXXNEJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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